molecular formula C7H11ClN2 B1520756 2-(Pyridin-3-yl)ethanamine hydrochloride CAS No. 84359-16-0

2-(Pyridin-3-yl)ethanamine hydrochloride

Cat. No.: B1520756
CAS No.: 84359-16-0
M. Wt: 158.63 g/mol
InChI Key: HQVIIDSDPBHPBD-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)ethanamine hydrochloride is a substituted ethylamine derivative featuring a pyridine ring at the 3-position of the ethylamine backbone, with a hydrochloride salt enhancing its solubility and stability. Its molecular formula is C₇H₁₁ClN₂ (monoisotopic mass: ~158.06 g/mol), and it is structurally characterized by a planar pyridine ring conjugated to an ethylamine chain. This compound is often utilized in medicinal chemistry as a building block for drug discovery, particularly in targeting neurotransmitter receptors or enzymes involving aromatic amine interactions.

Properties

IUPAC Name

2-pyridin-3-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c8-4-3-7-2-1-5-9-6-7;/h1-2,5-6H,3-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVIIDSDPBHPBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661511
Record name 2-(Pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84359-16-0
Record name 2-(Pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(Pyridin-3-yl)ethanamine hydrochloride, a compound belonging to the class of pyridine derivatives, has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including its antimicrobial, anticancer, and neurological effects, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8_{8}H10_{10}ClN, with a molecular weight of approximately 155.63 g/mol. The compound features a pyridine ring that enhances its lipophilicity, allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, modulating their activity. For instance, it may inhibit enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, which can affect neurological functions .

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures inhibited the growth of various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Table 1: Antimicrobial Efficacy of Pyridine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-(Pyridin-3-yl)ethanamine HClE. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by activating specific signaling pathways.

Case Study: In Vitro Evaluation

In a study evaluating the cytotoxic effects of this compound on MDA-MB-453 breast cancer cells, the compound exhibited an IC50_{50} value of approximately 40 µM, indicating significant antiproliferative activity . The mechanism was linked to the inhibition of key proteins involved in cell cycle regulation.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
MDA-MB-45340Apoptosis via caspase activation
A431<30Inhibition of proliferation signaling
HT29<25Induction of oxidative stress

Neurological Effects

The compound has also been studied for its potential effects on neurological disorders. Its interaction with neurotransmitter receptors suggests a role in modulating mood and cognitive functions. Preliminary studies indicate that it may enhance serotonin receptor activity, which could be beneficial in treating depression and anxiety disorders .

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name Molecular Formula Structural Features Key Interactions/Biological Activity References
This compound C₇H₁₁ClN₂ Pyridine at C3, ethylamine backbone Potential H-bonding via pyridine N; CNS targeting
Tryptamine hydrochloride C₁₀H₁₃ClN₂ Indole ring instead of pyridine Anti-plasmodial; binds HSP90 via GLU527/TYR604
2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride C₉H₁₃Cl₂N₃ Fused pyrrolopyridine ring; dihydrochloride Enhanced solubility; potential kinase inhibition
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride C₇H₈ClF₃N₂ Trifluoromethyl group at ethylamine carbon Increased electronegativity; altered pKa (~5–6)
2-[5-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethanamine hydrochloride C₁₅H₁₃Cl₂N₃ Chlorinated indole-pyridine hybrid Dual aromatic systems; possible DNA intercalation
5-Methyltryptamine hydrochloride C₁₁H₁₄ClN₂ Methyl-substituted indole Hallucinogenic activity; serotonin receptor affinity

Key Differences and Implications

Aromatic System Variations

  • Pyridine vs. Indole/Pyrrolopyridine : The pyridine ring in the target compound offers a lone pair on nitrogen for H-bonding but lacks the π-π stacking capacity of indole or fused heterocycles (e.g., pyrrolopyridine in ). This reduces its affinity for hydrophobic pockets but enhances interactions with polar residues like ASP/GLU in enzymes.
  • Hybrid Systems : Compounds like 2-[5-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethanamine hydrochloride () combine pyridine and indole, enabling dual binding modes (e.g., intercalation and H-bonding), unlike the simpler pyridine-ethylamine structure.

Substituent Effects

  • Electron-Withdrawing Groups : The trifluoromethyl group in 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride () lowers the amine pKa, increasing cationic character under physiological conditions, which may enhance membrane permeability compared to the parent compound.

Physicochemical Properties

  • Solubility: Dihydrochloride salts (e.g., ) exhibit higher aqueous solubility than monohydrochloride forms.
  • Thermal Stability : Pyridine derivatives generally have higher melting points (~250–300°C) compared to indole analogues (~200°C) due to stronger crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyridin-3-yl)ethanamine hydrochloride
Reactant of Route 2
2-(Pyridin-3-yl)ethanamine hydrochloride

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